molecular formula C10H17NO4S2 B017557 Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate CAS No. 106762-11-2

Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate

Cat. No. B017557
M. Wt: 279.4 g/mol
InChI Key: HHMRUUQKFGMVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate, also known as DDC, is a chemical compound that has been widely used in scientific research for its unique properties. DDC is a potent inhibitor of the enzyme aldehyde dehydrogenase, which plays a crucial role in the metabolism of alcohol and other toxic substances in the body. In

Mechanism Of Action

Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate works by binding to the active site of aldehyde dehydrogenase, preventing it from carrying out its normal function. This leads to an accumulation of toxic substances in the body, which can have a range of biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate depend on the specific toxic substance being studied. In general, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can lead to an accumulation of toxic metabolites in the body, which can cause liver damage, neurological damage, and other adverse effects.

Advantages And Limitations For Lab Experiments

One advantage of using Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in lab experiments is that it is a potent and specific inhibitor of aldehyde dehydrogenase. This makes it a valuable tool for studying the effects of toxic substances on the body. However, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research on Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate. One area of interest is the development of new compounds that are more potent and specific inhibitors of aldehyde dehydrogenase. Another area of interest is the use of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in combination with other drugs to enhance their effectiveness. Additionally, there is a need for further research on the biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate and its potential applications in the treatment of diseases.

Synthesis Methods

Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxycarbonylpropylamine with carbon disulfide to form 2,3-dimethoxycarbonylpropyl dithiocarbamate. This compound is then reacted with methyl iodide to form Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate.

Scientific Research Applications

Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate has been widely used in scientific research as an inhibitor of aldehyde dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol and other toxic substances in the body. By inhibiting aldehyde dehydrogenase, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can increase the toxicity of these substances, making it a valuable tool for studying their effects on the body.

properties

CAS RN

106762-11-2

Product Name

Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate

Molecular Formula

C10H17NO4S2

Molecular Weight

279.4 g/mol

IUPAC Name

dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate

InChI

InChI=1S/C10H17NO4S2/c1-14-8(12)5-7(9(13)15-2)6-11-10(16-3)17-4/h7H,5-6H2,1-4H3

InChI Key

HHMRUUQKFGMVBD-UHFFFAOYSA-N

SMILES

COC(=O)CC(CN=C(SC)SC)C(=O)OC

Canonical SMILES

COC(=O)CC(CN=C(SC)SC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.